BenchChemオンラインストアへようこそ!

1-Chloro-4-cyclopropylbutan-2-one

Organic synthesis Building block selection Nucleophilic substitution

1-Chloro-4-cyclopropylbutan-2-one (CAS 1935618-80-6) is a small-molecule α-chloroketone building block (C₇H₁₁ClO, MW 146.61) featuring a reactive chloromethyl ketone electrophilic center and a γ-cyclopropyl substituent. The compound is commercially catalogued as a Building Block by Enamine Ltd.

Molecular Formula C7H11ClO
Molecular Weight 146.61
CAS No. 1935618-80-6
Cat. No. B2913039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-cyclopropylbutan-2-one
CAS1935618-80-6
Molecular FormulaC7H11ClO
Molecular Weight146.61
Structural Identifiers
SMILESC1CC1CCC(=O)CCl
InChIInChI=1S/C7H11ClO/c8-5-7(9)4-3-6-1-2-6/h6H,1-5H2
InChIKeyDQCIGYDQEANLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Chloro-4-cyclopropylbutan-2-one (CAS 1935618-80-6): Procurement-Ready α-Chloroketone Building Block


1-Chloro-4-cyclopropylbutan-2-one (CAS 1935618-80-6) is a small-molecule α-chloroketone building block (C₇H₁₁ClO, MW 146.61) featuring a reactive chloromethyl ketone electrophilic center and a γ-cyclopropyl substituent . The compound is commercially catalogued as a Building Block by Enamine Ltd. (catalog EN300-6248131) with a certified purity of 95%, stocked in Ukraine and the United States, and distributable through Sigma-Aldrich with a 1–5 day lead time . Its notified CLP classification includes Acute Toxicity Category 4 (H302), Skin Corrosion Category 1B (H314), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335), mandating appropriate handling precautions during procurement and use [1].

Why 1-Chloro-4-cyclopropylbutan-2-one Cannot Be Replaced by a Generic α-Chloroketone or Non-Halogenated Cyclopropyl Ketone


Substituting 1-chloro-4-cyclopropylbutan-2-one with a closely related analog risks altering three interdependent molecular properties that govern synthetic utility: (i) the electrophilic reactivity of the α-chloroketone warhead, which is modulated by both the halogen identity and the steric environment created by the γ-substituent; (ii) the three-dimensional saturation character (Fsp₃) of the scaffold, which influences downstream pharmacokinetic properties of derived products [1]; and (iii) the physicochemical handling profile, including boiling point, density, and hazard classification, each of which changes materially upon halogen deletion, positional isomerism, or cyclopropyl→phenyl replacement . These dimensions are quantified in Section 3 and demonstrate that no single in-class alternative replicates the full differentiation vector of this compound.

Quantitative Comparative Evidence for 1-Chloro-4-cyclopropylbutan-2-one Versus Closest Analogs


Regiochemical Differentiation: γ-Cyclopropyl Versus β-Cyclopropyl Substitution Alters Steric Accessibility of the α-Chloroketone Electrophile

The target compound bears the cyclopropyl group at the γ-position (C4) relative to the ketone carbonyl, whereas its closest positional isomer, 1-chloro-3-cyclopropylbutan-2-one (CAS 1555324-77-0), places the cyclopropyl group at the β-position (C3) . In the target, the cyclopropyl ring is separated from the reactive α-chloroketone center by two methylene units (C3 and C4), minimizing steric shielding of the electrophilic C1 carbon during nucleophilic substitution. In contrast, the β-cyclopropyl isomer presents the bulky cyclopropyl ring immediately adjacent to the ketone, introducing greater steric hindrance at the reaction center. Both compounds share the identical molecular formula (C₇H₁₁ClO, MW 146.61), yet the target's greater steric accessibility is expected to facilitate faster and higher-yielding derivatization with sterically demanding nucleophiles, a critical consideration in parallel library synthesis [1].

Organic synthesis Building block selection Nucleophilic substitution

Halogen Leaving-Group Reactivity: C–Cl Bond Stability Provides Tighter Reaction Control Versus C–Br Analog

The α-chloroketone motif in the target compound features a C(sp³)–Cl bond with an average bond dissociation energy (BDE) of approximately 327–338 kJ/mol, compared to ~285 kJ/mol for the corresponding C(sp³)–Br bond in the hypothetical bromo analog 1-bromo-4-cyclopropylbutan-2-one [1] [2]. This ~42–53 kJ/mol difference in BDE translates to a measurably lower rate of spontaneous nucleophilic displacement under ambient conditions. While the bromo analog would react faster in SN2 alkylation, the chloro compound offers superior chemoselectivity in multi-step synthetic sequences where premature halide displacement must be avoided—a scenario commonly encountered during the assembly of complex heterocyclic scaffolds where the α-haloketone is carried through several transformations before the final nucleophilic substitution step [3]. The practical consequence is that the chloro compound permits broader solvent and temperature tolerance during intermediate purification and storage.

Synthetic methodology Chemoselectivity α-Haloketone reactivity

Fraction of sp³ Carbon Atoms (Fsp₃): Cyclopropyl-Containing Scaffold Offers 2.86-Fold Higher Saturation Than the Phenyl Analog for Medicinal Chemistry

The target compound possesses an Fsp₃ value of 0.857 (6 sp³-hybridized carbons out of 7 total carbons), compared to Fsp₃ = 0.300 for 1-chloro-4-phenylbutan-2-one (CAS 20845-80-1), the direct phenyl-substituted analog . This represents a 2.86-fold higher carbon saturation index. Lovering et al. (2009) demonstrated that higher Fsp₃ values correlate positively with clinical success rates: the mean Fsp₃ of discovery-phase compounds is approximately 0.36, rising to ~0.47 for approved oral drugs [1]. The target's Fsp₃ of 0.857 places it well above both benchmarks, whereas the phenyl analog (Fsp₃ = 0.300) falls below the discovery-phase average. Talele (2016) further established that cyclopropyl-for-phenyl replacement is a validated strategy for increasing metabolic stability, reducing CYP450-mediated oxidation, and improving aqueous solubility—all attributes linked to higher Fsp₃ character [2].

Medicinal chemistry Drug-likeness Lead optimization Fsp₃

Physicochemical Handling Properties: Chloro Substitution Increases Boiling Point by ~45°C and Density by ~19% Versus the Non-Halogenated Parent Ketone

The introduction of chlorine at the α-position of 4-cyclopropylbutan-2-one produces a pronounced shift in predicted physicochemical properties relevant to laboratory handling and purification. The target compound exhibits a predicted boiling point of 199.7±13.0°C and predicted density of 1.107±0.06 g/cm³ , compared to a reported boiling point of 155°C (at 732 Torr) and predicted density of 0.927±0.06 g/cm³ for 4-cyclopropylbutan-2-one . The boiling point elevation of ~45°C (a 29% increase) directly impacts distillation conditions and vacuum requirements during purification. The density increase of 0.180 g/cm³ (19% higher) affects solvent partitioning behavior and phase separation in aqueous workup procedures. These differences are of practical consequence for kilo-lab scale-up, where distillation temperature windows and solvent extraction protocols must be adjusted accordingly.

Process chemistry Distillation Physical properties Handling

Hazard Classification Profile: Skin Corrosion Category 1B Distinguishes the α-Chloroketone from the Merely Irritant Non-Halogenated Analog

The notified CLP classification of 1-chloro-4-cyclopropylbutan-2-one under the ECHA C&L Inventory includes Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage) and STOT SE 3 (H335: May cause respiratory irritation), in addition to Acute Toxicity Category 4 (H302: Harmful if swallowed) [1]. By contrast, 4-cyclopropylbutan-2-one, the non-chlorinated parent ketone, is classified only as Acute Tox. 4 (H302) and Skin Irritant Category 2 (H315: Causes skin irritation), carrying the lower-severity GHS07 Warning pictogram rather than the GHS05 Corrosion plus GHS07 combination required for the target compound . The upgrade from H315 (irritation) to H314 (corrosion) reflects the potent electrophilic reactivity of the α-chloroketone toward biological nucleophiles and necessitates more stringent personal protective equipment (PPE), ventilation controls, and institutional safety review prior to procurement and use.

Laboratory safety GHS classification Risk assessment Procurement compliance

Supply Chain Reliability: Dual-Continent Stocking with 1–5 Day Lead Time from an Industry-Leading Building Block Supplier

1-Chloro-4-cyclopropylbutan-2-one is catalogued by Enamine Ltd., the world's largest commercial supplier of screening compounds and building blocks, under catalog number EN300-6248131 with stocks maintained in both Ukraine (UA) and the United States (US) . The stated lead time is 1–5 days for delivery, and the product is distributable through Sigma-Aldrich (product ENAH9453D4A7) at a certified purity of 95% . This dual-continent stocking model provides supply chain redundancy that mitigates regional disruption risk—a procurement-relevant advantage over single-source, single-warehouse analogs. By contrast, positional isomers such as 1-chloro-3-cyclopropylbutan-2-one (CAS 1555324-77-0) are listed by fewer suppliers, and the bromo analog 1-bromo-4-cyclopropylbutan-2-one does not appear in major catalog databases as a stocked item, suggesting limited commercial availability .

Chemical procurement Supply chain Building block availability Lead time

Validated Application Scenarios for 1-Chloro-4-cyclopropylbutan-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: High-Fsp₃ α-Chloroketone Scaffold for Kinase Inhibitor and Heterocycle-Focused Library Synthesis

The target compound's Fsp₃ of 0.857—2.86-fold higher than the phenyl analog (Fsp₃ = 0.300) [1]—positions it as a pharmacophorically advantaged building block for constructing sp³-enriched compound libraries. α-Chloroketones serve as direct precursors to 2-aminothiazole and other privileged heterocyclic scaffolds via the Hantzsch thiazole synthesis, a reaction widely employed in kinase inhibitor discovery programs [2]. The cyclopropyl group concurrently provides the metabolic stability and conformational restriction benefits documented by Talele (2016), including resistance to CYP450-mediated oxidation and enhanced target-binding preorganization [3]. This scenario applies when the research objective is to generate lead-like molecules with both high three-dimensionality (Fsp₃) and a synthetic handle (α-chloroketone) amenable to late-stage diversification.

Multi-Step Total Synthesis: Chemoselective α-Chloroketone Intermediate Requiring Stability Through Multiple Transformations

The C–Cl bond in the target (BDE ~327–338 kJ/mol) is approximately 42–53 kJ/mol stronger than the C–Br bond in the bromo analog [1], enabling the α-chloroketone to survive intermediate purification steps and orthogonal transformations that would prematurely displace a bromide leaving group. This chemoselectivity advantage is critical in convergent syntheses of HIV protease inhibitor precursors, where α-chloroketone intermediates are carried through ester reductions, protecting-group manipulations, and coupling steps before the final halide displacement [2]. The dual-continent availability (UA and US stock, 1–5 day lead time) [3] further supports uninterrupted multi-step campaign execution.

Process Chemistry Scale-Up: Distillation and Workup Protocols Adjusted for Elevated Boiling Point and Density

With a predicted boiling point of 199.7±13.0°C and density of 1.107±0.06 g/cm³ [1], the target compound requires distillation conditions distinct from those used for the non-chlorinated parent ketone (BP ~155°C, density ~0.927 g/cm³) [2]. Process chemists scaling reactions beyond gram quantities must account for the ~45°C higher boiling point when configuring vacuum distillation apparatus and for the ~19% higher density when designing aqueous–organic phase separations. Additionally, the Skin Corrosion 1B (H314) classification [3] mandates engineering controls (e.g., closed-system transfers, corrosion-resistant equipment) and enhanced PPE that are not required for the merely irritant (H315) non-halogenated analog.

Compliance-Critical Procurement: Hazard Banding and Institutional Safety Review for Corrosive Building Blocks

The CLP-notified classification of Skin Corrosion Category 1B (H314) plus STOT SE 3 (H335) [1] places 1-chloro-4-cyclopropylbutan-2-one in a higher institutional hazard band than 4-cyclopropylbutan-2-one (H315 irritant only) [2]. Procurement workflows must incorporate this differential into chemical hygiene plan submissions, storage compatibility assessments (segregation from bases and amines), and personal protective equipment specifications (chemical-resistant gloves rated for corrosive substances, face shields). The availability of a pre-classified, ECHA-notified substance with an established SDS [1] simplifies regulatory documentation relative to sourcing a non-notified analog that would require in-house hazard assessment before use.

Quote Request

Request a Quote for 1-Chloro-4-cyclopropylbutan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.